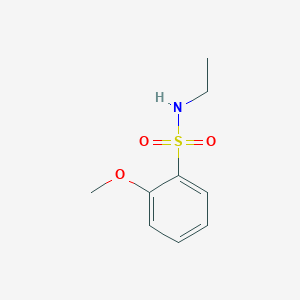

N-ethyl-2-methoxybenzene-1-sulfonamide

Description

N-Ethyl-2-methoxybenzene-1-sulfonamide (systematic name: N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide) is a sulfonamide derivative characterized by an ethyl group and a 2-methoxyphenyl substituent attached to the sulfonamide nitrogen. Its structure has been confirmed via single-crystal X-ray diffraction, a method widely used for precise molecular geometry determination . Sulfonamides are recognized for their biological activity, particularly as antimicrobial and enzyme-inhibiting agents, with substituent patterns playing a critical role in modulating their properties . The 2-methoxy group on the benzene ring introduces steric and electronic effects, while the ethyl substituent provides moderate lipophilicity, influencing solubility and interaction with biological targets.

Properties

IUPAC Name |

N-ethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-3-10-14(11,12)9-7-5-4-6-8(9)13-2/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSLKKLIABBOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH-) which is integral to their biological activity. They have been widely used as antimicrobial agents and have shown potential in treating various diseases, including cancer and neurological disorders. The modification of sulfonamide structures can lead to significant changes in their biological properties, making them a focal point for drug design and development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. These compounds have been evaluated against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-549 (Lung) | 25.6 ± 0.5 | Induction of apoptosis via p53 pathway |

| MCF-7 (Breast) | 19.8 ± 0.3 | Inhibition of VEGFR-2 signaling |

| HepG-2 (Liver) | 12.4 ± 0.4 | Disruption of cell cycle progression |

| HCT-116 (Colon) | 20.9 ± 0.6 | Activation of apoptotic markers (Bax/Bcl-2 ratio shift) |

The compound exhibited significant cytotoxicity against HepG-2 cells with an IC50 value of , indicating strong potential for further development as an anticancer agent .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on various enzymes relevant to disease mechanisms.

Table 2: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| Butyrylcholinesterase (BChE) | 10.5 ± 0.7 | Eserine (0.85 ± 0.01) |

| Carbonic Anhydrase IX (CA IX) | 51.6 ± 1.1 | Acetazolamide |

The compound showed a notable inhibitory effect on BChE, suggesting its potential role in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates the p53 pathway leading to apoptosis in cancer cells.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and neurotransmitter breakdown, contributing to its therapeutic potential.

- Cell Cycle Arrest : The compound disrupts cell cycle progression, particularly in liver cancer cells, which is critical for preventing tumor growth.

Case Study 1: Cancer Treatment

A study involving the treatment of A-549 lung cancer cells with this compound revealed that the compound significantly reduced cell viability and induced apoptosis through the upregulation of pro-apoptotic proteins . This suggests that it may serve as a viable candidate for lung cancer therapy.

Case Study 2: Neurological Disorders

In another investigation focused on neurological disorders, the compound was tested for its ability to inhibit BChE activity in vitro. Results indicated that it could effectively enhance cholinergic transmission by preventing the breakdown of acetylcholine, thus offering potential benefits in conditions like Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry Applications

N-ethyl-2-methoxybenzene-1-sulfonamide is being explored for its potential as an anticancer agent. Recent studies have focused on its ability to inhibit specific protein kinases associated with cancer progression.

Case Study: Anticancer Activity

A study investigated the molecular docking of this compound derivatives against the MAPK1 kinase, revealing a strong binding affinity that suggests potential as an anti-cancer treatment. The synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their therapeutic potential .

Analytical Chemistry Applications

The compound has been successfully utilized in high-performance liquid chromatography (HPLC) for analytical purposes.

Research has demonstrated that sulfonamide compounds exhibit inhibitory activity against various enzymes, including α-glucosidase and acetylcholinesterase.

Enzyme Inhibition Case Study

A series of sulfonamide derivatives were synthesized and screened for their inhibitory potential against α-glucosidase and acetylcholinesterase enzymes. The results indicated that certain derivatives showed promising inhibitory activity, making them candidates for further development in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Recent studies have evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains.

Antimicrobial Efficacy

Compounds derived from this compound were tested against Bacillus subtilis and Aspergillus niger. Some derivatives exhibited significant antimicrobial activity, highlighting their potential as therapeutic agents in infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

The following table summarizes key structural and analytical differences between N-ethyl-2-methoxybenzene-1-sulfonamide and analogous compounds:

Substituent Effects on Physicochemical Properties

- Ethyl vs. The benzyl group, however, may enhance π-π stacking interactions in biological systems due to its aromaticity.

- Methoxy Position : The 2-methoxy group in the title compound creates ortho-directing electronic effects, whereas the 3-methoxy substituent in alters resonance stabilization and hydrogen-bonding capacity.

- Functional Group Diversity : The ketone group in N-(3-methoxybenzoyl)-2-methyl-benzenesulfonamide introduces polarity, contrasting with the simpler alkyl/aryl substituents in the title compound.

Structural Analysis Techniques

- X-ray Crystallography : The title compound’s bond lengths and angles were resolved with high precision (mean C–C bond deviation <0.004 Å in related studies) .

Preparation Methods

Synthesis Overview

The synthesis of N-ethyl-2-methoxybenzene-1-sulfonamide typically involves the following steps:

- Preparation of 2-Methoxybenzene-1-sulfonyl Chloride : This involves the chlorosulfonation of 2-methoxybenzene.

- Reaction with Ethylamine : The sulfonyl chloride is then reacted with ethylamine in the presence of a base.

Detailed Synthesis Protocol

Step 1: Preparation of 2-Methoxybenzene-1-sulfonyl Chloride

- Reagents : 2-Methoxybenzene, chlorosulfonic acid.

- Conditions : The reaction is typically carried out at low temperatures (around 0°C) to control the formation of the sulfonyl chloride.

Step 2: Reaction with Ethylamine

- Reagents : 2-Methoxybenzene-1-sulfonyl chloride, ethylamine, triethylamine (or another base).

- Conditions : The reaction is usually performed in a solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Chemical Reactions

The synthesis involves the following chemical reactions:

Chlorosulfonation :

$$

\text{2-Methoxybenzene} + \text{ClSO}_3\text{H} \rightarrow \text{2-Methoxybenzene-1-sulfonyl Chloride} + \text{HCl}

$$Sulfonamide Formation :

$$

\text{2-Methoxybenzene-1-sulfonyl Chloride} + \text{Ethylamine} \rightarrow \text{this compound} + \text{HCl}

$$

Research Findings

While specific research findings on This compound are limited, sulfonamides in general have been explored for their biological activities, including antimicrobial and anticancer properties. The synthesis of such compounds often involves optimizing reaction conditions to achieve high yields and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-ethyl-2-methoxybenzene-1-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 2-methoxyaniline reacts with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key parameters include temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios. Yield optimization often involves iterative adjustments of base equivalents (1.2–1.5 molar equivalents) and reaction time (2–6 hours) .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs:

- HPLC : To assess purity (>95% typically required for research-grade compounds).

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C2, ethylsulfonamide at C1). For example, the methoxy group shows a singlet at ~3.8 ppm in ¹H NMR .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.3) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?

- Methodological Answer : Contradictions may arise from residual solvents, byproducts, or stereochemical variations. Strategies include:

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals and confirm connectivity.

- Recrystallization : Using ethanol/water mixtures to remove impurities.

- Computational Validation : Comparing experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrophilic Aromatic Substitution : Electron-rich methoxy groups direct reactivity to para positions.

- Sulfonamide Stability : Hydrogen bonding between sulfonamide NH and methoxy oxygen affects hydrolysis resistance.

- Transition State Analysis : For SN2 reactions at the sulfonamide sulfur .

Q. What experimental designs evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme Inhibition : Fluorometric assays for COX-2 or carbonic anhydrase inhibition (IC₅₀ determination).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. How do structural modifications (e.g., halogenation) alter the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : LogP increases with halogen substitution (e.g., Cl at C4), measured via shake-flask or HPLC methods.

- Solubility : Measured using nephelometry in PBS (pH 7.4). Methoxy groups enhance water solubility, while halogens reduce it.

- Thermal Stability : TGA/DSC to compare decomposition temperatures of derivatives .

Data Analysis & Optimization

Q. How are reaction yields optimized for scaled-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Taguchi or factorial designs to test variables (temperature, solvent, catalyst).

- Continuous Flow Systems : Improve mixing and heat transfer for higher yields (>80%).

- Byproduct Analysis : GC-MS to identify side products (e.g., over-alkylated derivatives) .

Q. What crystallographic techniques elucidate the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Hydrogen Bonding : NH···O interactions between sulfonamide and methoxy groups (bond length ~2.1 Å).

- Torsional Angles : Ethyl group orientation relative to the benzene ring (e.g., C1-S-N-C dihedral angle ~68°).

- Packing Motifs : Layered structures stabilized by van der Waals interactions .

Contradiction & Validation

Q. How are discrepancies between theoretical and experimental IR spectra reconciled?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.